molecular formula C26H36N2O3 B10817467 N-(2C-G) Fentanyl (hydrochloride)

N-(2C-G) Fentanyl (hydrochloride)

Cat. No.: B10817467
M. Wt: 424.6 g/mol
InChI Key: UPSPWPZILMIZFV-UHFFFAOYSA-N
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Description

N-(2C-G) Fentanyl (hydrochloride) is an analytical reference standard categorized as a phenethylamine and is structurally similar to known opioids. It is regulated as a Schedule I compound in the United States and is intended for research and forensic applications .

Preparation Methods

The synthesis of N-(2C-G) Fentanyl (hydrochloride) involves a multi-step process. The general synthetic route includes the following steps:

Industrial production methods often involve optimization of these steps to achieve high yields and purity. The use of specific reagents and catalysts can vary depending on the desired scale and efficiency of the production process .

Chemical Reactions Analysis

N-(2C-G) Fentanyl (hydrochloride) undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-(2C-G) Fentanyl (hydrochloride) has several scientific research applications, including:

Mechanism of Action

N-(2C-G) Fentanyl (hydrochloride) exerts its effects by binding to opioid receptors, particularly the mu opioid receptor. This binding activates G-proteins, which in turn downregulate adenylate cyclase, reducing the concentration of cyclic adenosine monophosphate (cAMP). The reduction in cAMP decreases the influx of calcium ions into the cell, leading to reduced neurotransmitter release and resulting in analgesia and sedation .

Comparison with Similar Compounds

N-(2C-G) Fentanyl (hydrochloride) is structurally similar to other fentanyl analogs, such as:

  • N-(2C-T-2) Fentanyl (hydrochloride)
  • N-(2C-T-7) Fentanyl (hydrochloride)
  • N-(2C-D) Fentanyl (hydrochloride)

These compounds share a common piperidine ring structure but differ in their substituents, which can affect their potency, solubility, and pharmacological effects. N-(2C-G) Fentanyl (hydrochloride) is unique due to its specific substituents, which may confer distinct pharmacological properties and analytical characteristics .

Properties

Molecular Formula

C26H36N2O3

Molecular Weight

424.6 g/mol

IUPAC Name

N-[1-[2-(2,5-dimethoxy-3,4-dimethylphenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide

InChI

InChI=1S/C26H36N2O3/c1-6-25(29)28(22-10-8-7-9-11-22)23-13-16-27(17-14-23)15-12-21-18-24(30-4)19(2)20(3)26(21)31-5/h7-11,18,23H,6,12-17H2,1-5H3

InChI Key

UPSPWPZILMIZFV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CCC2=CC(=C(C(=C2OC)C)C)OC)C3=CC=CC=C3

Origin of Product

United States

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